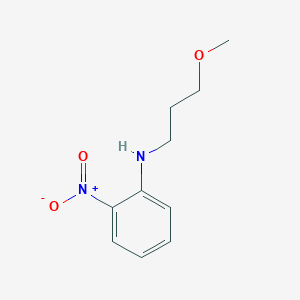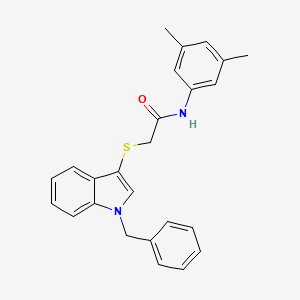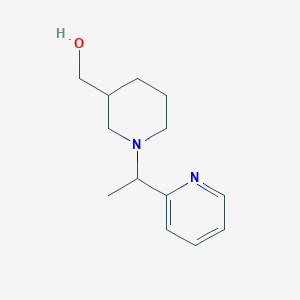![molecular formula C18H17ClN2O3 B2745785 2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one CAS No. 1707586-44-4](/img/structure/B2745785.png)
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one is a chemical compound that is used in a variety of scientific research applications. It is a quinazolinone derivative that is synthesized from 3,4-dimethoxyphenylacetonitrile and 2-chloro-3-formylquinazolin-4(3H)-one. This compound has been studied for its potential applications in the field of medicinal chemistry and drug development.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
- Antimicrobial Activity : Novel quinazolinone derivatives have been evaluated for their potential as antimicrobial agents. Studies have identified compounds with excellent activity against several strains of bacteria, highlighting the scaffold's significance in developing new antimicrobials (Desai et al., 2011).
- Antitumor Activity : The antitumor potential of quinazolin-4(3H)-ones has been explored, with some derivatives showing broad-spectrum effectiveness against numerous cancer cell lines. This suggests their role as useful templates for future development into more potent antitumor agents (Gawad et al., 2010).
Synthesis and Structural Analysis
- Synthesis Methodologies : Research has led to the development of efficient synthetic methods for quinazolin-4(3H)-ones, with recent advancements improving the yield and purity of these compounds. These methods are foundational for producing quinazoline-based drugs and for combinatorial chemistry applications (Őrfi et al., 2004).
- Structural and Electronic Properties : The structural and electronic properties of quinazoline derivatives have been analyzed through experimental and theoretical approaches. This includes X-ray crystallography and quantum chemical calculations, providing insights into the molecular stability and interactions that underpin their biological activities (Gandhi et al., 2020).
Anticonvulsant Activity
- Anticonvulsant Properties : Certain quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity, revealing compounds that offer protection against seizures with relatively low neurotoxicity. This showcases the potential for developing new anticonvulsant drugs based on the quinazolinone structure (Wolfe et al., 1990).
Propriétés
IUPAC Name |
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-15-8-7-12(11-16(15)24-2)9-10-21-17(22)13-5-3-4-6-14(13)20-18(21)19/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFAESNDDWSRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)






![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2745717.png)

